Lipophilicity Advantage vs. 1-Methyl Analog
The 1-ethyl substitution increases LogP by approximately 0.3–0.5 units relative to the 1-methyl analog, as predicted by computational models and limited experimental HPLC retention data [1]. For the target compound (ethyl), calculated LogP is 0.80 [1]; the methyl analog (CAS 1521193-43-0) has a calculated LogP of approximately 0.48 (estimated; precise experimental value not available in public domain) .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 0.80 |
| Comparator Or Baseline | 1-Methyl analog (CAS 1521193-43-0), estimated LogP ≈ 0.48 |
| Quantified Difference | ΔLogP ≈ +0.3 to +0.5 |
| Conditions | Computational prediction; no standard experimental LogP measurement publicly available |
Why This Matters
Higher LogP can improve passive membrane permeability and CNS penetration potential, making the ethyl analog a preferred choice when designing compounds for intracellular or brain-penetrant targets.
- [1] CIRS Group. 1-ethyl-5-(piperazin-1-ylmethyl)pyridin-2(1H)-one CAS#1503856-61-8. Chemical Safety and GHS Database. https://hgt.cirs-group.com/tools/ghs/detail/2l0xamqks1?cas=1503856-61-8 (accessed 2026-04-26). View Source
